molecular formula C26H27N3O4S2 B2549584 (Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-09-7

(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2549584
M. Wt: 509.64
InChI Key: HQEUJUZFBKMGSE-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Complex benzamide derivatives have been synthesized and evaluated for their potential anticancer activity. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activities against several cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), highlighting the importance of chemical synthesis in developing new therapeutic agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Agents

Novel synthesis techniques have enabled the creation of benzamide derivatives with significant antimicrobial and antifungal properties. This includes the development of molecules with varied bioactive moieties, which have shown substantial efficacy in vitro, suggesting a path for new antimicrobial treatments (Priya et al., 2006).

Photosensitizers for Photodynamic Therapy

The synthesis of new compounds with specific structural features, such as zinc phthalocyanine derivatives, has led to materials with high singlet oxygen quantum yields. These compounds are crucial for photodynamic therapy applications, offering a method for targeted cancer treatment through light-activated drugs (Pişkin et al., 2020).

Heterocyclic Compound Synthesis

The creation of heterocyclic compounds from specific chemical reactions has implications for various applications, including the development of new pharmaceuticals and materials. For example, the reaction of omega-chloroalkyl isocyanates with active methylene compounds can yield a range of heterocyclic structures, showcasing the versatility of chemical synthesis in generating novel compounds with potential utility across multiple domains (Basheer & Rappoport, 2006).

properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-4-29(21-8-6-5-7-9-21)35(31,32)22-13-11-20(12-14-22)25(30)27-26-28(16-17-33-3)23-15-10-19(2)18-24(23)34-26/h5-15,18H,4,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEUJUZFBKMGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.